

A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-4-methylbenzenesulfonamide

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Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the essential spectroscopic data for the characterization of **2-Methoxy-4-methylbenzenesulfonamide**. As a key intermediate and structural motif in medicinal chemistry, a thorough understanding of its spectroscopic properties is crucial for synthesis verification, quality control, and further drug development endeavors. This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectral output, alongside field-proven protocols for data acquisition.

Introduction to 2-Methoxy-4-methylbenzenesulfonamide

2-Methoxy-4-methylbenzenesulfonamide ($C_8H_{11}NO_3S$, Molar Mass: 201.24 g/mol) is a sulfonamide derivative with potential applications as a building block in the synthesis of more complex bioactive molecules.^{[1][2]} The presence of a sulfonamide group, a methoxy group, and a methyl group on the benzene ring gives rise to a unique and informative spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming the identity and purity of the compound.

Molecular Structure:

Caption: Molecular structure of **2-Methoxy-4-methylbenzenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **2-Methoxy-4-methylbenzenesulfonamide**, both ^1H and ^{13}C NMR will provide definitive information about its carbon-hydrogen framework.

^1H NMR Spectroscopy

The ^1H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. Based on the structure and data from analogous compounds, the following proton signals are predicted in a solvent like CDCl_3 .^[3]

Predicted ^1H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.8	Doublet	1H	H-6	The proton ortho to the strongly electron-withdrawing sulfonamide group is expected to be the most deshielded aromatic proton.
~6.8	Doublet	1H	H-5	This proton is ortho to the electron-donating methyl group and meta to the sulfonamide, appearing at a higher field.
~6.7	Singlet	1H	H-3	Positioned between two electron-donating groups (methoxy and methyl), this proton will be significantly shielded.
~5.0	Broad Singlet	2H	-SO ₂ NH ₂	The protons on the nitrogen are typically broad and may exchange with trace water in the solvent. Their

chemical shift
can be variable.

~3.9

Singlet

3H

-OCH₃

Methoxy protons
are
characteristically
sharp singlets in
this region.

~2.4

Singlet

3H

-CH₃

Aromatic methyl
protons typically
appear as a
singlet around
this chemical
shift.

Experimental Protocol: ¹H NMR Acquisition



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Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule. Due to the substitution pattern, all 8 carbon atoms are expected to be chemically distinct.

Predicted ¹³C NMR Data:

Chemical Shift (δ , ppm)	Assignment	Rationale
~158	C-2	The carbon bearing the methoxy group is significantly deshielded due to the electronegativity of oxygen.
~145	C-4	The carbon attached to the methyl group.
~135	C-1	The ipso-carbon attached to the sulfonamide group.
~130	C-6	Aromatic CH carbon ortho to the sulfonamide group.
~120	C-5	Aromatic CH carbon.
~110	C-3	Aromatic CH carbon, shielded by two adjacent electron-donating groups.
~56	-OCH ₃	The methoxy carbon signal is characteristic in this region.
~21	-CH ₃	The methyl carbon signal, typically appearing upfield.

Experimental Protocol: ¹³C NMR Acquisition

The sample preparation is identical to that for ¹H NMR. The acquisition parameters are modified to account for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. A proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets.

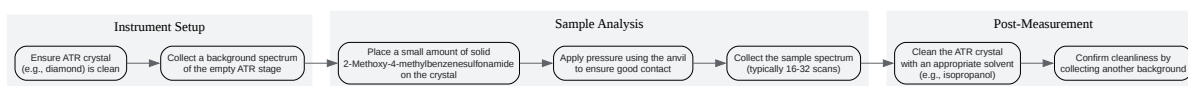
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.^[4]

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3400-3200	N-H stretch	-SO ₂ NH ₂	Two distinct bands may be observed for the symmetric and asymmetric stretching of the primary amine.
3100-3000	C-H stretch	Aromatic C-H	Characteristic of sp ² C-H bonds on the benzene ring.
2980-2850	C-H stretch	Aliphatic C-H	Corresponding to the methyl and methoxy groups.
1600-1450	C=C stretch	Aromatic Ring	Multiple bands are expected in this region due to the benzene ring vibrations.
~1350 & ~1160	S=O stretch	Sulfonamide	Strong, characteristic absorptions for the asymmetric and symmetric stretching of the S=O bonds are hallmarks of sulfonamides.
~1250	C-O stretch	Aryl-O-CH ₃	A strong band corresponding to the asymmetric C-O-C stretch of the aryl ether.
~900	N-H wag	-SO ₂ NH ₂	A broad absorption characteristic of the out-of-plane bending of the N-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR



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Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

- Molecular Ion ($M^{+\cdot}$): An observable peak at $m/z = 201$ is expected, corresponding to the molecular weight of the compound.^[1]
- Key Fragmentation Pathways:
 - Loss of $\cdot\text{NH}_2$: A fragment at $m/z = 185$.
 - Loss of SO_2 : A fragment at $m/z = 137$, resulting from the cleavage of the C-S bond.
 - Loss of $\cdot\text{CH}_3$: A fragment at $m/z = 186$ from the methoxy or methyl group.
 - Benzylic Cleavage: A prominent peak corresponding to the substituted benzyl cation.

Experimental Protocol: Direct Infusion ESI-MS

For a more gentle ionization that is likely to preserve the molecular ion, Electrospray Ionization (ESI) is often preferred.

- **Sample Preparation:** Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
- **Infusion:** Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode. The protonated molecule $[\text{M}+\text{H}]^+$ at $m/z = 202$ would be expected.

Conclusion

The spectroscopic characterization of **2-Methoxy-4-methylbenzenesulfonamide** is straightforward using a combination of NMR, IR, and MS techniques. The predicted data in this guide, derived from fundamental principles and analysis of related structures, provides a robust framework for researchers to verify the synthesis and purity of this important chemical intermediate. The detailed protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in analytical results.

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